molecular formula C10H13N3O6 B11086313 3-Methyl-1,5-dinitro-3-azabicyclo[3.3.1]non-6-ene-6-carboxylic acid

3-Methyl-1,5-dinitro-3-azabicyclo[3.3.1]non-6-ene-6-carboxylic acid

Cat. No.: B11086313
M. Wt: 271.23 g/mol
InChI Key: VSNUYZMIBHERJG-UHFFFAOYSA-N
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Description

3-Methyl-1,5-dinitro-3-azabicyclo[3.3.1]non-6-ene-6-carboxylic acid is a complex organic compound belonging to the class of azabicyclo compounds. These compounds are characterized by their bicyclic structure containing nitrogen atoms. The presence of nitro groups and a carboxylic acid functional group makes this compound particularly interesting for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-1,5-dinitro-3-azabicyclo[3.3.1]non-6-ene-6-carboxylic acid typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely follow similar synthetic routes with optimizations for large-scale production. These optimizations may include the use of more efficient catalysts, solvents, and reaction conditions to improve yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-1,5-dinitro-3-azabicyclo[3.3.1]non-6-ene-6-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amines.

    Substitution: Formation of substituted azabicyclo compounds.

Scientific Research Applications

3-Methyl-1,5-dinitro-3-azabicyclo[3.3.1]non-6-ene-6-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Methyl-1,5-dinitro-3-azabicyclo[3.3.1]non-6-ene-6-carboxylic acid involves its interaction with molecular targets through its functional groups. The nitro groups can participate in redox reactions, while the carboxylic acid group can form hydrogen bonds and ionic interactions with biological molecules. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Methyl-1,5-dinitro-3-azabicyclo[3.3.1]non-6-ene-6-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both nitro and carboxylic acid groups allows for diverse chemical reactivity and potential biological activity.

Properties

Molecular Formula

C10H13N3O6

Molecular Weight

271.23 g/mol

IUPAC Name

3-methyl-1,5-dinitro-3-azabicyclo[3.3.1]non-6-ene-6-carboxylic acid

InChI

InChI=1S/C10H13N3O6/c1-11-5-9(12(16)17)3-2-7(8(14)15)10(4-9,6-11)13(18)19/h2H,3-6H2,1H3,(H,14,15)

InChI Key

VSNUYZMIBHERJG-UHFFFAOYSA-N

Canonical SMILES

CN1CC2(CC=C(C(C2)(C1)[N+](=O)[O-])C(=O)O)[N+](=O)[O-]

Origin of Product

United States

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